

Spectroscopic Profile of 2-Methoxy-6-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxy-6-methylbenzaldehyde**

Cat. No.: **B112759**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzaldehyde, with the chemical formula $C_9H_{10}O_2$ and CAS number 54884-55-8, is an aromatic aldehyde of interest in various fields of chemical synthesis and drug discovery.^[1] Its structure, featuring a benzene ring substituted with a methoxy, a methyl, and an aldehyde group, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Methoxy-6-methylbenzaldehyde**, complete with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Methoxy-6-methylbenzaldehyde** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.65	s	1H	Aldehyde (-CHO)
7.40	t	1H	Aromatic (Ar-H)
6.80	t	2H	Aromatic (Ar-H)
3.90	s	3H	Methoxy (-OCH ₃)
2.60	s	3H	Methyl (-CH ₃)

¹³C NMR (Carbon-13) NMR Data

Note: Experimentally determined ¹³C NMR data for **2-Methoxy-6-methylbenzaldehyde** is not readily available in the searched literature. The following are predicted chemical shifts based on computational models and analysis of similar structures.

Chemical Shift (δ) ppm	Assignment
~192	Aldehyde (C=O)
~161	Aromatic (C-OCH ₃)
~140	Aromatic (C-CH ₃)
~135	Aromatic (C-H)
~128	Aromatic (C-CHO)
~124	Aromatic (C-H)
~110	Aromatic (C-H)
~56	Methoxy (-OCH ₃)
~20	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (aliphatic)
~2850	Medium	C-H stretch (aliphatic)
~2730	Weak	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1580	Medium	C=C stretch (aromatic)
~1460	Medium	C-H bend (aliphatic)
~1250	Strong	C-O stretch (aryl ether)
~1080	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Relative Intensity (%)	Proposed Fragment
150	High	[M] ⁺ (Molecular Ion)
149	High	[M-H] ⁺
121	Medium	[M-CHO] ⁺
106	Medium	[M-CHO-CH ₃] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Methoxy-6-methylbenzaldehyde** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm).
- Instrumentation: A 300 MHz or higher field NMR spectrometer is typically used.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is performed. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a larger number of scans is required (typically 1024 or more). The spectral width is generally set from 0 to 220 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid or liquid **2-Methoxy-6-methylbenzaldehyde** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.


Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Methoxy-6-methylbenzaldehyde** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.[1]
- Gas Chromatography (GC) Method:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Methoxy-6-methylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Logical workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-6-methylbenzaldehyde | C9H10O2 | CID 640238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-6-methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112759#spectroscopic-data-of-2-methoxy-6-methylbenzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com